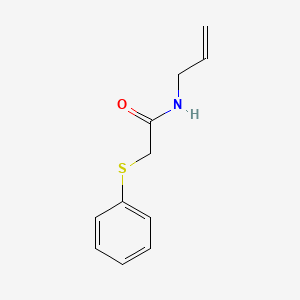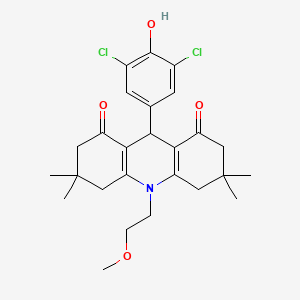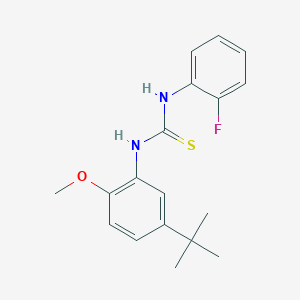![molecular formula C16H24ClF3N4O B4766345 2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)ACETAMIDE](/img/structure/B4766345.png)
2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)ACETAMIDE
Overview
Description
2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)ACETAMIDE is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a pyrazole ring substituted with chloro, methyl, and trifluoromethyl groups, as well as a piperidylacetamide moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable for various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions. The resulting pyrazole intermediate is then subjected to further functionalization to introduce the chloro, methyl, and trifluoromethyl groups.
The next step involves the introduction of the piperidylacetamide moiety. This can be achieved through a nucleophilic substitution reaction, where the pyrazole intermediate reacts with a suitable piperidine derivative under controlled conditions. The reaction is typically carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as dimethylformamide or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, which allow for precise control of reaction parameters and improved scalability. Additionally, purification methods such as recrystallization, chromatography, and distillation are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted pyrazole derivatives.
Scientific Research Applications
2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It serves as a probe for studying biological processes and interactions, especially those involving enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: It is utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals, owing to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. In the case of receptor binding, the compound can act as an agonist or antagonist, influencing cellular signaling and physiological responses.
Comparison with Similar Compounds
Similar Compounds
5-AMINO-1-[2,6-DICHLORO-4-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOLE-3-CARBONITRILE: This compound shares a similar pyrazole core with trifluoromethyl and chloro substituents but differs in the presence of an amino and carbonitrile group.
METHYL 2-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDINYL]-2-CYANOACETATE: This compound contains a trifluoromethyl and chloro-substituted pyridine ring, highlighting the versatility of trifluoromethyl groups in different chemical contexts.
Uniqueness
The uniqueness of 2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)ACETAMIDE lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both a pyrazole ring and a piperidylacetamide moiety allows for diverse interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClF3N4O/c1-9-12(17)13(16(18,19)20)22-24(9)8-11(25)21-10-6-14(2,3)23-15(4,5)7-10/h10,23H,6-8H2,1-5H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFITRASGDEDID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2CC(NC(C2)(C)C)(C)C)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClF3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}naphthalene-1-carboxamide](/img/structure/B4766263.png)
![N-(4-bromo-2-chlorophenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide](/img/structure/B4766271.png)

![N-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4766291.png)
![4-[4-(benzyloxy)-3-methoxybenzylidene]-2-(2-chloro-4-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4766301.png)

![N-{2-[(4-chlorobenzyl)thio]ethyl}-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4766311.png)
![N-(2-chlorophenyl)-2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4766319.png)

![N-(4-acetylphenyl)-2-{3-[(3-fluorobenzyl)thio]propanoyl}hydrazinecarbothioamide](/img/structure/B4766339.png)

![N-{3-[(2-fluorophenyl)amino]-3-oxopropyl}-3-methoxybenzamide](/img/structure/B4766363.png)
![1-(4-{[4-cyclohexyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-thienyl)ethanone](/img/structure/B4766365.png)
![5-[3-(2,4-dichlorophenoxy)propyl]-2,3-dihydro-1,3,4-oxadiazole-2-thione](/img/structure/B4766370.png)
